molecular formula C13H25ClN2O2 B1653864 tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride CAS No. 2008714-58-5

tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride

Cat. No.: B1653864
CAS No.: 2008714-58-5
M. Wt: 276.80
InChI Key: ZQBDQOJMJIPKCR-FHGSKDHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique structural properties and reactivity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride involves multiple steps, typically starting with the preparation of the isoindole core. The process includes:

    Formation of the Isoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoindole ring.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.

    Formation of the Carbamate: The carbamate group is formed by reacting the intermediate with an appropriate amine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups replacing the carbamate group.

Scientific Research Applications

tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of specific enzymes, leading to altered metabolic pathways.

    Receptor Binding: The compound can bind to receptors, triggering signal transduction pathways that result in physiological responses.

Comparison with Similar Compounds

tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride can be compared with similar compounds such as:

    tert-butyl (3aR,4S,7aS)-4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate: Similar structure but different functional groups.

    tert-butyl (3aR,4S,7aS)-4-amino-octahydro-1H-isoindole-2-carboxylate: Similar core structure but different substituents.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(3aR,4S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-6-4-5-9-7-14-8-10(9)11;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H/t9-,10+,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBDQOJMJIPKCR-FHGSKDHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]2[C@@H]1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2008714-58-5
Record name Carbamic acid, N-[(3aR,4S,7aS)-octahydro-1H-isoindol-4-yl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2008714-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride
Reactant of Route 2
tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride
Reactant of Route 3
Reactant of Route 3
tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride
Reactant of Route 4
Reactant of Route 4
tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride
Reactant of Route 5
tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride
Reactant of Route 6
tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.